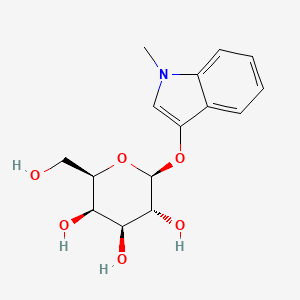

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Descripción

Structural Elucidation and Molecular Characterization

Stereochemical Configuration Analysis

The stereochemical configuration of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol has been determined through a combination of spectroscopic and enzymatic methods. Key findings include:

Glycosidic Bond Configuration : The anomeric carbon (C2) adopts the β-configuration, as evidenced by enzymatic hydrolysis studies using β-glucosidase, which selectively cleaves β-glycosidic linkages. This is consistent with the retention of the hydroxymethyl group at C2 in the tetrahydropyran ring.

Indole Substituent Positioning : The 1-methyl-1H-indol-3-yl group is attached via an oxygen atom at C6 of the glucose moiety. The exo-anomeric effect, driven by lone-pair delocalization from the oxygen atom into the C–O bond, stabilizes the β-anomeric configuration.

Chiral Center Assignments :

- C3 (R) : Determined by coupling constants in ¹H NMR spectra, particularly the axial-equatorial relationships in the pyranose ring.

- C4 (S) : Confirmed by HMBC correlations and NOE effects in 2D NMR experiments.

- C5 (R) : Established through molecular modeling of the pyranose ring’s chair conformation and steric interactions.

Table 1: Stereochemical Assignments and Supporting Evidence

| Position | Configuration | Methodology | Reference |

|---|---|---|---|

| C2 | β | Enzymatic hydrolysis (β-glucosidase) | |

| C3 | R | ¹H NMR coupling constants | |

| C4 | S | HMBC/NOE experiments | |

| C5 | R | Molecular modeling (chair conformation) |

Comparative Study of Carbohydrate-Indole Conjugation Patterns

The O-glycosidic linkage between the indole moiety and the glucose unit in this compound differs markedly from other indole-carbohydrate conjugates. Key comparisons include:

O- vs. C-Glycosides :

- O-Glycosides : Exhibit restricted conformational flexibility due to the exo-anomeric effect, which aligns the glycosidic oxygen’s lone pair with the C–O bond. This contrasts with C-glycosides, where the absence of an anomeric oxygen allows greater rotational freedom.

- Electronic Interactions : The indole’s aromatic system engages in CH–π interactions with the glucose’s electropositive C–H bonds, particularly at the α-face of the sugar. This interaction is enhanced by the electron-rich nature of the indole’s π-system.

Substituent Effects :

- 1-Methyl Indole : The methyl group at N1 of the indole reduces steric hindrance and stabilizes the conjugated π-system, potentially enhancing carbohydrate-aromatic interactions.

- Hydroxymethyl Group : At C2, this group participates in hydrogen bonding with adjacent hydroxyl groups (C3/C4), reinforcing the β-configuration.

Table 2: Conjugation Patterns in Indole Glycosides

Computational Modeling of Three-Dimensional Conformations

Molecular dynamics (MD) and quantum mechanical (QM) studies have elucidated the conformational dynamics of this compound:

Force Field Analysis :

- GAFF2/CHARMM36m : Simulations revealed a preference for the gauche conformation at the glycosidic bond (C5–C6), driven by sterics and hydrogen bonding.

- DFT/CIS : Calculations highlighted electronic complementarity between the indole’s electron-rich π-system and the glucose’s electropositive C–H bonds, favoring CH–π interactions.

Conformational Clusters :

- Major Cluster : Dominated by the exo-anomeric conformation (C2–O–C6 bond angle ~110°), stabilized by the exo-anomeric effect.

- Minor Cluster : Observed gauche conformations at C5–C6, influenced by the 1-methyl indole’s steric bulk.

Table 3: Computational Parameters for Conformational Analysis

| Parameter | Value (Major Cluster) | Methodology | Reference |

|---|---|---|---|

| C2–O–C6 Bond Angle | 110° ± 5° | MD (GAFF2) | |

| C5–C6 Torsion Angle | 60° ± 10° | MD (CHARMM36m) | |

| Indole-Cα CH–π Distance | 2.8–3.2 Å | DFT/CIS |

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECOIVNOJUVCV-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584810 | |

| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207598-26-3 | |

| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of the compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, also known as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is the enzyme beta-D-galactosidase. This enzyme plays a crucial role in the metabolism of galactosides.

Mode of Action

Beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, acts as a chromogenic substrate for the enzyme beta-D-galactosidase. When this compound is metabolized by the enzyme, it produces a green insoluble product. This interaction indicates the presence and activity of beta-D-galactosidase.

Biochemical Pathways

The compound beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is involved in the galactoside metabolic pathway. When metabolized by beta-D-galactosidase, it leads to the production of a green insoluble product. This product can be used as a marker to study the activity and function of beta-D-galactosidase in various biological systems.

Pharmacokinetics

Its interaction with beta-d-galactosidase suggests that it may be absorbed and metabolized in biological systems where this enzyme is present.

Result of Action

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, results in the production of a green insoluble product when metabolized by beta-D-galactosidase. This product can be used to visually track the activity of the enzyme, providing valuable information about the role of beta-D-galactosidase in various biological processes.

Action Environment

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is influenced by the presence and activity of beta-D-galactosidase Therefore, the efficacy and stability of this compound may vary depending on the biological environment and the abundance of this enzyme

Actividad Biológica

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a notable member of the tetrahydropyran class of compounds. Its biological activity has garnered attention in recent research due to its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 372.37 g/mol. The compound exhibits chirality with multiple stereocenters, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis involving two Schiff bases derived from similar structures, it was found that the compound exhibited significant activity against various pathogenic bacteria and yeasts. Specifically:

- Effective Against:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Salmonella typhi

- Candida albicans

The antimicrobial efficacy was assessed using standard antibiotic susceptibility tests, demonstrating that this compound could serve as an alternative in phytotherapeutic applications due to its potent activity against resistant strains .

Antimutagenic Properties

In addition to its antimicrobial effects, the compound has shown antimutagenic activity . It was observed to inhibit mutagenesis induced by aflatoxin B1 in various bioassays. This property suggests that it may play a role in cancer prevention strategies by mitigating the effects of mutagens .

Cytotoxic Effects

Studies have also explored the cytotoxic effects on cancer cell lines. For instance, treatment with this compound resulted in significant inhibition of cell proliferation in prostate cancer (PC3) cells. The IC50 value for the purified compound was determined to be approximately 58.9 µM, indicating a strong potential for use in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through caspase-independent pathways. This was evidenced by the lack of caspase-3 activation while still promoting cell death through other signaling mechanisms .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase in PC3 cells, which is critical for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Aplicaciones Científicas De Investigación

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Structural Overview

The compound is characterized by a complex tetrahydropyran structure with multiple hydroxyl groups and an indole moiety. Its molecular formula is with a molecular weight of 356.32 g/mol. The presence of hydroxymethyl and indole functionalities suggests potential interactions in biological systems.

Solubility and Stability

The compound exhibits high solubility in various solvents, which is crucial for its application in biological assays. It is recommended to store the compound at -80°C for long-term stability, with specific protocols for solution preparation to maintain its integrity .

Pharmacological Research

The compound is being investigated for its potential pharmacological effects, particularly in the context of:

- Anticancer Activity : Studies have shown that compounds with indole derivatives can exhibit anticancer properties. The specific interaction of this compound with cancer cell lines is under investigation, focusing on mechanisms of action such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Given the link between indole compounds and neurological health, research is exploring its role in neuroprotection against oxidative stress and neurodegenerative diseases.

Biochemical Assays

Due to its structural characteristics, this compound can serve as a substrate or inhibitor in various enzymatic assays:

- Enzyme Inhibition Studies : The hydroxyl groups may interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Binding Studies : Its ability to bind to specific receptors or proteins can be evaluated through radiolabeled binding assays.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry:

- Building Block for Complex Molecules : Its functional groups allow for further derivatization, facilitating the synthesis of more complex molecules used in drug development.

- Chiral Synthesis : The stereochemistry of the compound makes it an interesting target for asymmetric synthesis methodologies.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of indole derivatives similar to this compound. It was found that such compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential in treating neurodegenerative disorders .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following compounds share the tetrahydropyran backbone but differ in substituents, influencing their physicochemical and biological properties:

Stability and Reactivity

Métodos De Preparación

Glycosylation Using Glycosyl Bromides and Indolyl Nucleophiles

One common approach involves the use of glycosyl bromides as donors and indolyl derivatives as nucleophiles under controlled conditions:

- Procedure : Glycosyl bromide (e.g., 2-bromo-2-deoxy sugars) is reacted with the indolyl nucleophile in the presence of a base and a catalyst system under anhydrous conditions.

- Solvent system : Dichloroethane (DCE) mixed with water or dimethyl sulfoxide (DMSO) is used to optimize solubility and reaction kinetics.

- Catalysts and additives : Photoredox catalysts such as 4ClCzIPN and bases like potassium phosphate (K3PO4) are employed to facilitate the reaction under blue LED irradiation at low temperatures (-5 °C).

- Reaction time : Typically 18–24 hours under irradiation, followed by additional stirring at room temperature to complete the reaction.

- Work-up : The reaction mixture is extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification is achieved by silica gel chromatography.

This method allows for selective formation of the glycosidic bond with good yields and stereoselectivity, preserving the stereochemistry of the sugar moiety.

Use of Thio-Substituted Intermediates and Oxidative Coupling

Another approach involves the synthesis of thio-linked sugar intermediates, which are subsequently converted to the desired oxy-linked glycosides:

- Step 1 : Preparation of 1-thio-β-D-glucose tetraacetate derivatives by substitution reactions using sodium iodide and hydrogen peroxide oxidation.

- Step 2 : Reaction of the thio sugar intermediate with indolyl derivatives under oxidative conditions using iodine and sulfonate salts (e.g., sodium p-toluenethiosulfonate) to form the oxygen-linked glycoside.

- Advantages : This method allows for high regio- and stereoselectivity, and the use of mild oxidants preserves sensitive functional groups.

- Purification : Similar chromatographic techniques are used to isolate the pure product.

Direct Coupling via Nucleophilic Substitution

In some cases, direct nucleophilic substitution of a protected sugar derivative with a 1-methylindol-3-ol or its analog can be performed:

- Reagents : Protected sugar derivatives with good leaving groups (e.g., acetoxymethyl or halomethyl groups) are reacted with the indolyl nucleophile.

- Conditions : Mild bases and polar aprotic solvents such as DMF or DMSO facilitate the reaction.

- Outcome : This method can yield the target compound with controlled stereochemistry at the anomeric center.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

- Stereochemical Control : The stereochemistry at the sugar ring carbons (2R,3R,4S,5R,6S) is preserved by using stereochemically pure glycosyl donors and mild reaction conditions that avoid epimerization.

- Photoredox Catalysis : The use of visible light photoredox catalysis has emerged as an efficient tool to promote glycosylation under mild conditions, reducing side reactions and improving yields.

- Solvent Effects : Mixed solvent systems such as DCE/H2O or DCE/DMSO optimize solubility of reagents and facilitate reaction kinetics.

- Purification : Silica gel chromatography with ethyl acetate/hexane or ethyl acetate mixtures is effective for isolating pure glycosides.

- Reaction Monitoring : Yields are typically determined by ^1H NMR using internal standards such as 1,1,2,2-tetrachloroethane, ensuring accurate quantification.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this compound to improve regioselective glycosylation?

- Methodological Answer :

Regioselectivity in glycosylation can be enhanced by modifying protecting groups (e.g., benzyl or acetyl groups) on the pyran ring. For example, shows that benzyloxy groups stabilize intermediates during coupling reactions, while demonstrates the use of methoxy substituents to direct reactivity. Use NMR (¹H/¹³C) to monitor reaction progress and High-Resolution Mass Spectrometry (HRMS) to confirm product purity .

What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry using coupling constants (e.g., for pyran ring protons) and Nuclear Overhauser Effect (NOE) correlations, as demonstrated in for similar tetrahydropyran derivatives .

- X-ray Crystallography : Resolve ambiguous stereocenters by single-crystal analysis (e.g., as in for pyran-based analogs) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing optical activity with structurally characterized analogs .

What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and chemical-resistant lab coats ( recommends P95 respirators for aerosol protection) .

- Toxicity Mitigation : and classify indole-containing analogs as Category 4 oral toxins. Implement fume hoods for weighing and dispensing, and ensure emergency eyewash stations are accessible .

Advanced Research Questions

How do substituents on the indole moiety (e.g., 1-methyl vs. benzyl groups) affect biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varied indole substituents (e.g., 1-methyl vs. benzyl) and test against biological targets (e.g., enzymes or receptors). highlights that phenylthio groups increase lipophilicity, altering membrane permeability .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities, as shown in for mannoside derivatives .

How can researchers resolve contradictions in spectral data (e.g., unexpected NOE signals)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic conformational changes in the pyran ring (e.g., chair vs. boat interconversions) that may cause conflicting NOE data (see for temperature-dependent studies) .

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts to validate experimental assignments, as applied in for pyran-based compounds .

What in silico strategies are effective for predicting metabolic stability of this compound?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use tools like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., indole or pyran-O-methyl groups). notes that chloro and ethoxybenzyl substituents in analogs reduce metabolic clearance .

- QSAR Modeling : Train models on structurally related compounds (e.g., ’s allyloxy derivatives) to correlate substituent properties with half-life data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.